molecular formula C12H14S B14076045 2,3,4,7-Tetramethylbenzo[b]thiophene CAS No. 1010-50-0

2,3,4,7-Tetramethylbenzo[b]thiophene

Cat. No.: B14076045
CAS No.: 1010-50-0
M. Wt: 190.31 g/mol
InChI Key: ZMAWYWXCNZDPRJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3,4,7-tetramethyl- is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of four methyl groups at the 2, 3, 4, and 7 positions of the benzothiophene ring makes this compound unique. Benzothiophenes are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3,4,7-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of aryl sulfides in the presence of catalysts. For instance, the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum oxide (Pd/Al) as a catalyst at high temperatures is a known method . Another method involves the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles .

Industrial Production Methods

Industrial production of benzo[b]thiophene derivatives often involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is common in industrial settings. These methods allow for the efficient production of substituted benzothiophenes with high yields .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it more suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

1010-50-0

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2,3,4,7-tetramethyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3

InChI Key

ZMAWYWXCNZDPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=C(C=C1)C)C)C

Origin of Product

United States

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